molecular formula C15H24N4O3 B2632853 Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1705937-69-4

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2632853
CAS No.: 1705937-69-4
M. Wt: 308.382
InChI Key: QYEMTBKBISUKGV-UHFFFAOYSA-N
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Description

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the pyrazine moiety: This can be done through nucleophilic substitution reactions where the pyrazine derivative is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety may play a key role in binding to these targets, while the pyrrolidine ring and tert-butyl ester group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-(dimethylamino)phenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-(dimethylamino)pyridin-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-(dimethylamino)thiazol-2-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-6-11(10-19)21-13-9-16-8-12(17-13)18(4)5/h8-9,11H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMTBKBISUKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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